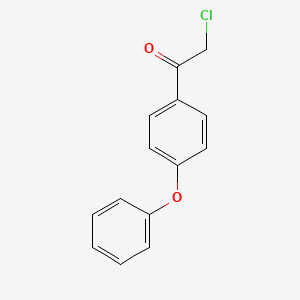

2-氯-1-(4-苯氧基苯基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

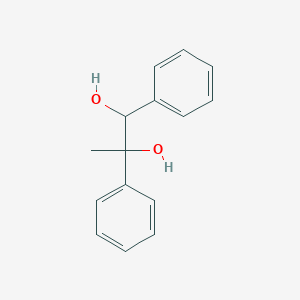

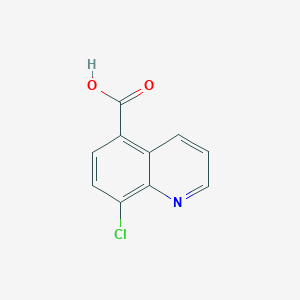

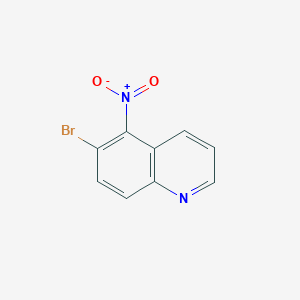

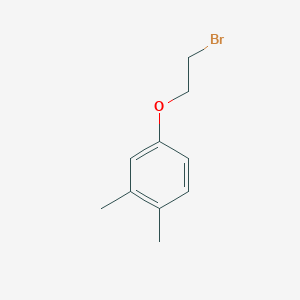

“2-Chloro-1-(4-phenoxyphenyl)ethanone” is a chemical compound with the molecular formula C14H11ClO2 and a molecular weight of 246.69 . It is a solid substance and is used for research purposes .

Synthesis Analysis

The synthesis of “2-Chloro-1-(4-phenoxyphenyl)ethanone” involves several steps. The process starts with 20g of diphenoxy ether and 100 ml of dichloromethane in a three-necked flask. Anhydrous A1C13 (23.5g) is added, and the mixture is cooled to 0°C. Chloroacetyl chloride is then slowly added while maintaining the temperature at -5 5°C. After the dropwise addition is complete, the ice salt water bath is removed, and the reaction is allowed to return to room temperature. The reaction is stirred for 2 3h until TLC monitoring indicates that the reaction is complete. The reaction solution is slowly poured into 10% ice in dilute hydrochloric acid (pH = 4) and stirred for 30 minutes. The organic phases are combined, washed with 3 x 100 ml of water, and adjusted to neutral with a 2% NaHCO3 solution. The solution is dried with anhydrous MgSO4, filtered, and concentrated under reduced pressure. Recrystallization yields an off-white solid, i.e., Compound I-5-1-1, with a yield of 64% .Molecular Structure Analysis

The molecular structure of “2-Chloro-1-(4-phenoxyphenyl)ethanone” is represented by the InChI code1S/C14H11ClO2/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2 . Physical And Chemical Properties Analysis

“2-Chloro-1-(4-phenoxyphenyl)ethanone” is a solid substance . It has a molecular weight of 246.69 and a molecular formula of C14H11ClO2 .科学研究应用

Organic Synthesis Intermediates

2-Chloro-1-(4-phenoxyphenyl)ethanone: serves as a valuable intermediate in organic synthesis. It’s used in the preparation of various organic compounds due to its reactive ketone group and the presence of a chloro substituent which can undergo further functional group transformations .

Pharmaceutical Research

In pharmaceutical research, this compound is utilized in the synthesis of complex molecules that may exhibit therapeutic properties. Its phenoxyphenyl group is a common moiety in many drug molecules, making it a precursor in the design of potential pharmacophores .

Material Science

The compound’s structural features make it suitable for the development of novel materials. It can be used to create polymers with specific optical properties or as a starting material for the synthesis of organic semiconductors .

Histone Deacetylase Inhibition

2-Chloro-1-(4-phenoxyphenyl)ethanone: is used in the preparation of hydroxypyrimidine derivatives for their HDAC (histone deacetylase) inhibitory activity. This is significant in the study of epigenetics and the development of cancer therapies .

Agrochemical Development

This compound can be modified to produce intermediates for agrochemicals. Its phenyl ring can be functionalized to create new compounds with potential use as pesticides or herbicides .

Catalysis

In catalysis, 2-Chloro-1-(4-phenoxyphenyl)ethanone can be used to synthesize ligands for transition metal catalysts. These catalysts are crucial in various chemical reactions, including those used in industrial processes .

Enantioselective Synthesis

The compound has been used in studies for efficient biocatalytic synthesis, where enantioselectivity is crucial. It serves as a substrate for enzymes that produce chiral molecules, which are important in the development of drugs with specific stereochemistry .

Analytical Chemistry

Due to its distinct chemical structure, 2-Chloro-1-(4-phenoxyphenyl)ethanone can be used as a standard in analytical methods such as HPLC or mass spectrometry to identify or quantify related compounds in complex mixtures .

属性

IUPAC Name |

2-chloro-1-(4-phenoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYJNSJYQCRPRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90304802 |

Source

|

| Record name | 2-chloro-1-(4-phenoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(4-phenoxyphenyl)ethanone | |

CAS RN |

13075-63-3 |

Source

|

| Record name | 13075-63-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-1-(4-phenoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(7-Aminotriazolo[4,5-d]pyrimidin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1267111.png)

![1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone](/img/structure/B1267113.png)